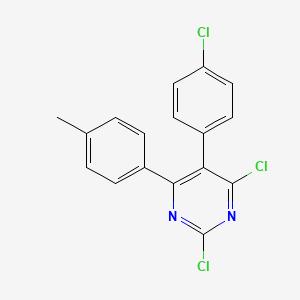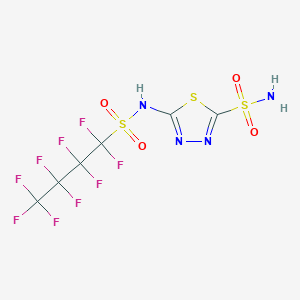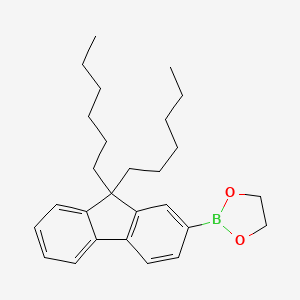
2-(9,9-Dihexyl-9H-fluoren-2-yl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(9,9-Dihexyl-9H-fluoren-2-yl)-1,3,2-dioxaborolane is a boronic acid derivative with the molecular formula C25H35BO2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9,9-Dihexyl-9H-fluoren-2-yl)-1,3,2-dioxaborolane typically involves the reaction of 9,9-dihexylfluorene with boronic acid derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time .
化学反応の分析
Types of Reactions
2-(9,9-Dihexyl-9H-fluoren-2-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The boronic acid group can participate in substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various boronic acids, boronates, and other boron-containing compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-(9,9-Dihexyl-9H-fluoren-2-yl)-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and electronic devices.
Medicinal Chemistry:
作用機序
The mechanism of action of 2-(9,9-Dihexyl-9H-fluoren-2-yl)-1,3,2-dioxaborolane involves its ability to form stable carbon-boron bonds. This property makes it a valuable reagent in various chemical reactions, including cross-coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
類似化合物との比較
Similar Compounds
9,9-Dihexyl-9H-fluoren-2-ylboronic acid: Another boronic acid derivative with similar structural properties.
9,9-Di-n-hexylfluorene-2,7-diboronic acid: A compound with two boronic acid groups, offering different reactivity and applications.
Uniqueness
2-(9,9-Dihexyl-9H-fluoren-2-yl)-1,3,2-dioxaborolane is unique due to its specific structural configuration, which provides distinct reactivity and stability compared to other boronic acid derivatives. This uniqueness makes it particularly valuable in specialized applications in organic synthesis and materials science .
特性
CAS番号 |
610787-99-0 |
|---|---|
分子式 |
C27H37BO2 |
分子量 |
404.4 g/mol |
IUPAC名 |
2-(9,9-dihexylfluoren-2-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C27H37BO2/c1-3-5-7-11-17-27(18-12-8-6-4-2)25-14-10-9-13-23(25)24-16-15-22(21-26(24)27)28-29-19-20-30-28/h9-10,13-16,21H,3-8,11-12,17-20H2,1-2H3 |
InChIキー |
YTPIJEQQNNZHEN-UHFFFAOYSA-N |
正規SMILES |
B1(OCCO1)C2=CC3=C(C=C2)C4=CC=CC=C4C3(CCCCCC)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


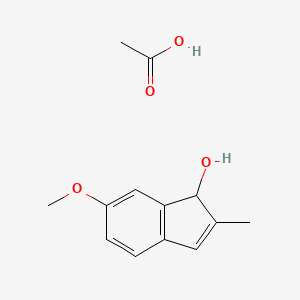
![N-[(2-Chlorophenyl)methyl]-N-[6-(2-chlorophenyl)pyridin-2-yl]urea](/img/structure/B12590437.png)


![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12590470.png)
![2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12590478.png)
![4-[(3-Chloro-3H-diaziren-3-yl)oxy]benzonitrile](/img/structure/B12590496.png)
![1H-Purine, 6-[(3-methoxyphenyl)thio]-](/img/structure/B12590500.png)
![5-Chloro-2-hydroxy-N-{3-[2-(4-methylphenyl)ethoxy]phenyl}benzamide](/img/structure/B12590510.png)
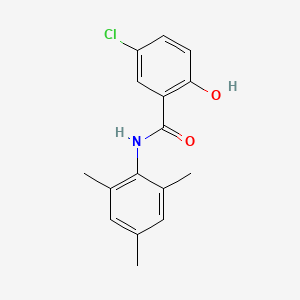
![4-Nitro-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid](/img/structure/B12590521.png)
![1-Methyl-5-[(1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B12590532.png)
